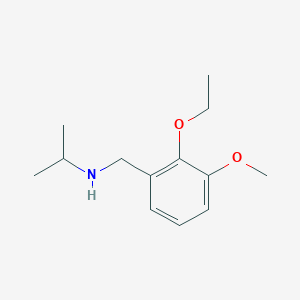![molecular formula C14H20N2 B262723 N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262723.png)
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPA is a tertiary amine and is commonly used as a reagent in organic synthesis due to its ability to act as a nucleophile. In
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand in the development of catalysts. Additionally, this compound has been shown to have potential applications in the field of medicinal chemistry, specifically as a potential treatment for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine is not well understood, but it is believed to act as a nucleophile due to the presence of the tertiary amine and propargyl functional groups. Additionally, this compound has been shown to interact with metal ions, specifically zinc and copper, which may play a role in its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine in lab experiments is its ability to act as a nucleophile, which makes it a useful reagent in organic synthesis. Additionally, this compound has been shown to have potential therapeutic applications, which may make it a useful tool in the development of new drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine. One potential direction is the development of new catalysts using this compound as a ligand. Additionally, further research into the potential therapeutic applications of this compound, specifically in the treatment of Alzheimer's disease, may lead to the development of new drugs. Finally, the development of new methods for the synthesis of this compound may lead to increased yields and lower costs, making it a more accessible reagent for use in lab experiments.
Méthodes De Synthèse
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine can be synthesized using a variety of methods, including the reaction of propargyl bromide with N,N-dimethylpropylamine in the presence of a base such as sodium hydride. Another method involves the reaction of 3-bromopropylamine with phenylacetylene in the presence of a palladium catalyst. Both of these methods result in the formation of this compound with high yields.
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
N//',N//'-dimethyl-N-(3-phenylprop-2-ynyl)propane-1,3-diamine |
InChI |
InChI=1S/C14H20N2/c1-16(2)13-7-12-15-11-6-10-14-8-4-3-5-9-14/h3-5,8-9,15H,7,11-13H2,1-2H3 |
Clé InChI |
PLTOWQMFVHUJLQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC#CC1=CC=CC=C1 |
SMILES canonique |
CN(C)CCCNCC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)

![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)



![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)